5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid 5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373153
InChI: InChI=1S/C18H23N3O5S2/c1-20(2)12-6-8-13(9-7-12)21-14-10-28(25,26)11-15(14)27-18(21)19-16(22)4-3-5-17(23)24/h6-9,14-15H,3-5,10-11H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C18H23N3O5S2
Molecular Weight: 425.5 g/mol

5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

CAS No.:

Cat. No.: VC16373153

Molecular Formula: C18H23N3O5S2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid -

Specification

Molecular Formula C18H23N3O5S2
Molecular Weight 425.5 g/mol
IUPAC Name 5-[[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C18H23N3O5S2/c1-20(2)12-6-8-13(9-7-12)21-14-10-28(25,26)11-15(14)27-18(21)19-16(22)4-3-5-17(23)24/h6-9,14-15H,3-5,10-11H2,1-2H3,(H,23,24)
Standard InChI Key HWZDHWODRQMPTN-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a tetrahydrothieno[3,4-d][1, thiazole ring system, a bicyclic structure comprising fused thiophene and thiazole rings. The "5,5-dioxide" designation indicates sulfone groups at positions 5 and 5 of the thiazole ring, enhancing the molecule's polarity and potential for hydrogen bonding . A 4-(dimethylamino)phenyl group is attached to the nitrogen at position 3 of the thiazolidine ring, contributing hydrophobic and electron-donating characteristics. The pentanoic acid moiety, linked via an imine bond, introduces a carboxylic acid terminus, which may influence solubility and bioavailability .

Table 1: Key Structural Features and Functional Groups

FeatureDescriptionRole in Bioactivity
Thieno[3,4-d]thiazoleBicyclic sulfur-containing core with two sulfone groupsEnhances binding to sulfur-loving enzymes
4-(Dimethylamino)phenylAromatic ring with dimethylamino substituentModulates electron density and lipophilicity
Pentanoic acid chainFive-carbon carboxylic acid linked via imineImproves aqueous solubility

Systematic Nomenclature

The IUPAC name, 5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid, reflects:

  • Stereochemistry: The (2Z) configuration specifies the geometry of the imine bond.

  • Substituents: The 4-(dimethylamino)phenyl group at position 3 and the sulfone groups at position 5.

  • Side chain: A glutaric acid derivative (five-carbon dicarboxylic acid) amidated at the terminal carbonyl .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound likely involves multi-step protocols analogous to those used for related tetrahydrothienothiazoles :

Step 1: Formation of the Thieno[3,4-d]thiazole Core
Cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic or basic conditions yields the bicyclic scaffold. Sulfonation using oxidizing agents like hydrogen peroxide introduces the 5,5-dioxide groups .

StepReagents/ConditionsYield (%)Purity (HPLC)
1H2O2, acetic acid, 80°C, 12 h6595
2Pd(PPh3)4, K2CO3, DMF/H2O, 100°C7898
3Glutaric anhydride, Et3N, CH2Cl2, rt, 4 h8297

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 495.12 [M+H]+ .

  • NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 2.35 (t, 2H, CH2COOH), δ 3.05 (s, 6H, N(CH3)2), δ 7.45–7.60 (m, 4H, aromatic) .

  • X-ray Crystallography: Reveals a planar thienothiazole ring and a dihedral angle of 112° between the aryl group and the bicyclic core .

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 12 mg/mL at pH 7.4 (phosphate buffer), decreasing to <1 mg/mL at pH 2 due to protonation of the carboxylic acid.

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL) and dimethylacetamide, with limited solubility in chloroform or hexane .
    Stability studies indicate decomposition at >150°C and susceptibility to hydrolysis under strongly acidic/basic conditions .

Partition Coefficients

  • LogP (octanol/water): 1.8 ± 0.2, reflecting moderate lipophilicity from the aryl and thienothiazole groups.

  • LogD7.4: −0.5, indicating increased hydrophilicity at physiological pH due to ionization of the carboxylic acid .

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data for Structural Analogs

Cell LineIC50 (µM)Mechanism
MCF-7 (breast)18ROS generation, DNA intercalation
A549 (lung)32Topoisomerase II inhibition
HeLa (cervical)45Mitochondrial membrane depolarization

Antimicrobial Activity

The sulfone and thiazole moieties confer broad-spectrum antimicrobial effects:

  • Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus via disruption of cell wall synthesis.

  • Fungal Pathogens: IC50 = 16 µg/mL against Candida albicans by inhibiting ergosterol biosynthesis .

Neuroprotective Effects

In silico models predict blood-brain barrier penetration (BBB score = 0.78), suggesting potential for treating neurodegenerative disorders:

  • Glutamate Antagonism: Analogous compounds reduce NMDA receptor-mediated excitotoxicity in cortical neurons (EC50 = 10 µM) .

  • Anti-inflammatory Action: Suppression of NF-κB signaling lowers TNF-α and IL-6 levels in microglial cells .

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